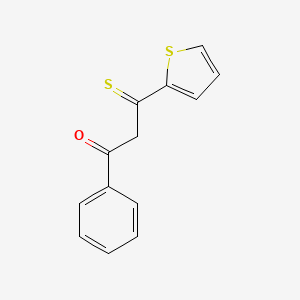
1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one is a useful research compound. Its molecular formula is C13H10OS2 and its molecular weight is 246.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Organic Chemistry
1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one has been utilized in the synthesis of various organic compounds. For instance, it has been employed in the formation of hydroxy pyrazolines, a class of compounds characterized by their IR, 1H NMR, and 13C NMR spectra (Parveen, Iqbal, & Azam, 2008). This suggests its applicability in creating novel organic molecules with potential uses in various fields including pharmaceuticals and materials science.
Antimicrobial Activity
A derivative of this compound, synthesized and reacted with chitosan to form Schiff bases, has shown promising antimicrobial activity. The synthesized compounds were tested against a range of gram-negative and gram-positive bacteria, as well as fungi, displaying significant biological activity, which highlights its potential in developing new antimicrobial agents (Hamed et al., 2020).
Application in Cancer Research
In the realm of cancer research, related compounds have been identified as apoptosis inducers, showing activity against breast and colorectal cancer cell lines. The studies involved flow cytometry assays and structure-activity relationship (SAR) studies, indicating the potential of these compounds as anticancer agents (Zhang et al., 2005).
Use in Polymer Solar Cells
This compound has also found applications in materials science, particularly in the development of high-efficiency polymer solar cells. An alternating copolymer involving a derivative of this compound showed promising results in achieving high power conversion efficiency, indicating its potential in renewable energy technologies (Qin et al., 2009).
Antidepressant Activity
In pharmacology, derivatives of this compound have been synthesized and evaluated for their antidepressant activity. Studies have shown reduced immobility time in animal models, suggesting potential therapeutic use in treating depression (Mathew, Suresh, & Anbazhagan, 2014).
Coordination Polymers and Molecular Structures
The compound has also been used in the synthesis of coordination polymers and molecular structures, particularly in complexes of mercury(II) with certain thioureas. This illustrates its applicability in creating complex molecular structures with potential use in catalysis and material science (Okuniewski et al., 2015).
Wirkmechanismus
Target of Action
It is known that chalcones, a class of compounds to which this compound belongs, have diverse biological efficiency .
Mode of Action
It’s known that chalcones interact with their targets through various mechanisms, including antibacterial, anti-inflammatory, antioxidant, and anti-tumor effects .
Biochemical Pathways
Chalcones are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The molecular weight of the compound is 21629900, which could influence its bioavailability .
Result of Action
Chalcones, a class of compounds to which this compound belongs, have been authenticated with diverse biological efficiency including antibacterial, anti-inflammatory, antioxidant, and anti-tumor effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of chalcones .
Eigenschaften
IUPAC Name |
1-phenyl-3-sulfanylidene-3-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS2/c14-11(10-5-2-1-3-6-10)9-12(15)13-7-4-8-16-13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXMTUMRMNKWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=S)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
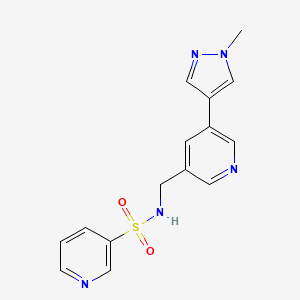
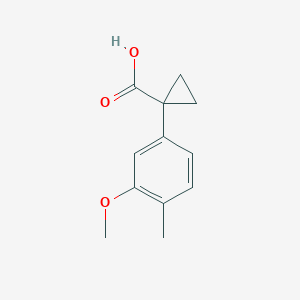

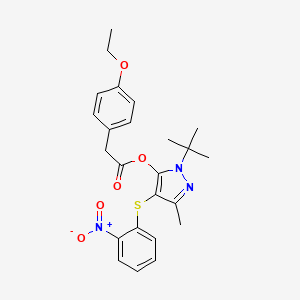
![Methyl 3-{2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamido}-3-phenylpropanoate](/img/structure/B2957410.png)
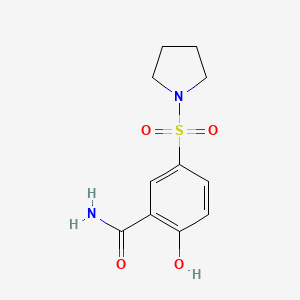
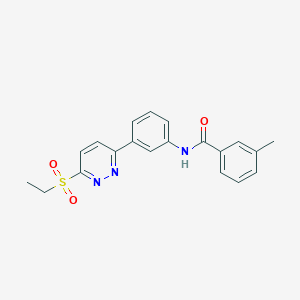
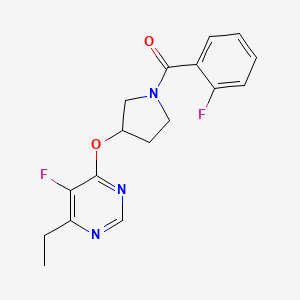
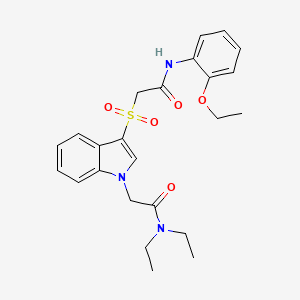
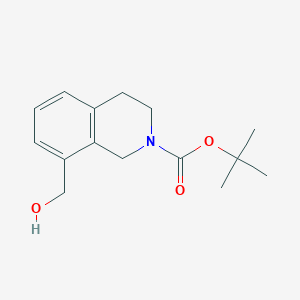
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenylacetamide](/img/structure/B2957422.png)
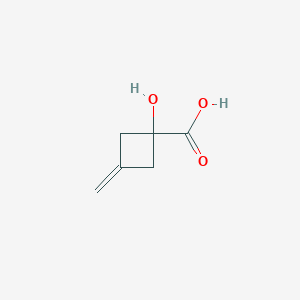
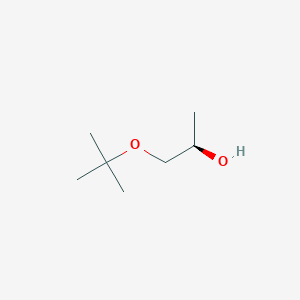
![N-benzyl-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2957426.png)
